molecular formula C10H13NO B15232957 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol

4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B15232957
M. Wt: 163.22 g/mol
InChI Key: MFHHEEFFUHSAPV-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a methyl group at the 4th position. Tetrahydroquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted tetrahydroquinolines .

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. It is known to modulate neurotransmitter levels and inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
  • 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one
  • 4-Hydroxy-2-quinolones

Comparison: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Compared to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol, the additional methyl group at the 4th position enhances its lipophilicity and biological activity. In contrast, 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one lacks the hydroxyl group, which significantly alters its reactivity and applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-7-ol

InChI

InChI=1S/C10H13NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-3,6-7,11-12H,4-5H2,1H3

InChI Key

MFHHEEFFUHSAPV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2)O

Origin of Product

United States

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